6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid

Lipophilicity LogP Drug-likeness

6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 1261824-90-1) is a fluorinated biphenyl-2-carboxylic acid derivative with molecular formula C₁₄H₈F₄O₂ and molecular weight 284.21 g/mol. It belongs to the class of substituted biphenyl carboxylic acids that serve as key intermediates in the synthesis of microsomal triglyceride transfer protein (MTP) inhibitors and apolipoprotein B (ApoB) secretion inhibitors, as exemplified in the Boehringer Ingelheim patent WO2001092241A1.

Molecular Formula C14H8F4O2
Molecular Weight 284.20
CAS No. 1261824-90-1
Cat. No. B3059770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid
CAS1261824-90-1
Molecular FormulaC14H8F4O2
Molecular Weight284.20
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H8F4O2/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20)
InChIKeyZXFNUHNAYZPMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 1261824-90-1): A Differentiated Fluorinated Biphenyl Carboxylic Acid Building Block for Medicinal Chemistry and MTP Inhibitor Programs


6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 1261824-90-1) is a fluorinated biphenyl-2-carboxylic acid derivative with molecular formula C₁₄H₈F₄O₂ and molecular weight 284.21 g/mol . It belongs to the class of substituted biphenyl carboxylic acids that serve as key intermediates in the synthesis of microsomal triglyceride transfer protein (MTP) inhibitors and apolipoprotein B (ApoB) secretion inhibitors, as exemplified in the Boehringer Ingelheim patent WO2001092241A1 [1]. The compound features a fluorine atom at the 6-position of the benzoic acid ring and a trifluoromethyl group at the 4'-position of the pendant phenyl ring, which together modulate its electronic properties, lipophilicity (LogP = 4.21), and solid-state characteristics .

Why 6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid Cannot Be Replaced by Xenalipin or Other Non-Fluorinated Biphenyl Carboxylic Acid Analogs


The 6-fluoro substituent in 6-fluoro-2-(4-trifluoromethylphenyl)benzoic acid imparts distinct physicochemical properties that cannot be replicated by non-fluorinated analogs such as Xenalipin (2-(4-trifluoromethylphenyl)benzoic acid, CAS 84392-17-6) or regioisomers such as 4-fluoro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 1179762-71-0). The electron-withdrawing effect of the ortho-fluorine is predicted to lower the pKa of the carboxylic acid relative to the non-fluorinated parent and the para-fluoro regioisomer, altering salt formation and amide coupling reactivity [1]. The compound exhibits a higher melting point (185–187°C) than Xenalipin (169–174°C), reflecting enhanced crystal lattice stability that affects purification and handling in automated synthesis workflows [2]. Furthermore, the 6-fluoro analog is explicitly exemplified as a synthetic intermediate in MTP/ApoB inhibitor patent literature, while the non-fluorinated parent and 4-fluoro regioisomer are not, indicating differentiated utility in lead optimization programs .

6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid: Quantitative Differentiation Evidence vs. Xenalipin and 4-Fluoro Regioisomer


Lipophilicity (LogP) Elevation of +0.14 to +0.24 vs. Xenalipin

The target compound exhibits a computed LogP of 4.21, compared to 3.97–4.07 for Xenalipin, representing a lipophilicity increase of +0.14 to +0.24 log units attributable to the 6-fluoro substitution . The 4-fluoro regioisomer (CAS 1179762-71-0) also exhibits a LogP of 4.21, identical to the target, confirming that the LogP elevation is driven by fluorine count rather than regioisomeric position . However, the ortho-fluoro position in the target compound places the electronegative substituent adjacent to the carboxylic acid, which is predicted to alter the pKa and hydrogen-bonding geometry relative to the para-fluoro isomer—a differentiation not captured by LogP alone [1].

Lipophilicity LogP Drug-likeness ADME

Melting Point Elevation of +13 to +16°C vs. Xenalipin Indicating Enhanced Crystal Lattice Stability

The target compound, synthesized and isolated as white crystals in the Boehringer Ingelheim MTP inhibitor patent, exhibits a melting point of 185–187°C [1]. In contrast, Xenalipin (commercial grade, ≥98% GC purity) melts at 169–174°C . The Δmp of +13 to +16°C indicates stronger intermolecular interactions in the solid state for the 6-fluoro analog, which can improve crystallinity, facilitate purification by recrystallization, and enhance long-term storage stability at ambient temperature.

Melting point Crystallinity Solid-state properties Purification

Increased Molecular Weight and Fluorine Content vs. Non-Fluorinated Xenalipin

The target compound has a molecular weight of 284.21 g/mol and contains 4 fluorine atoms, compared to Xenalipin with MW = 266.22 g/mol and 3 fluorine atoms . This difference of +18.0 g/mol (+6.7%) reflects the formal substitution of one aromatic hydrogen by fluorine. The additional fluorine increases the hydrogen bond acceptor count from 2 (Xenalipin: 2 oxygen atoms in COOH) to 3 (target: 2 oxygen atoms + 1 ortho-fluorine), while the topological polar surface area remains unchanged at 37.3 Ų for both compounds . The 4-fluoro regioisomer (CAS 1179762-71-0) shares identical MW, fluorine count, and TPSA with the target, differing only in the position of the fluorine substituent .

Molecular weight Fluorine content Physicochemical properties Hydrogen bonding

Patent-Validated Synthetic Utility: 6-Fluoro Analog Explicitly Exemplified as MTP/ApoB Inhibitor Intermediate

The Boehringer Ingelheim patent WO2001092241A1 explicitly exemplifies 6-fluoro-4'-trifluoromethyl-biphenyl-2-carboxylic acid as a synthetic intermediate, reporting its isolation as white crystals (1.5 g, mp 185–187°C) from the corresponding methyl ester [1]. In the same patent family, the non-fluorinated 4'-trifluoromethyl-biphenyl-2-carboxylic acid (Xenalipin scaffold) is also used, but the 6-fluoro analog is specifically prepared and characterized, indicating its distinct role in the SAR exploration of MTP/ApoB-100 inhibitors. While direct IC₅₀ values for the free carboxylic acid are not reported in the patent (biological assays were performed on derived amides), the explicit synthetic investment in the 6-fluoro intermediate signals its differentiated value in lead optimization [2]. The 4-fluoro regioisomer (CAS 1179762-71-0) is not mentioned in this patent family, further highlighting the specific utility of the 6-fluoro substitution pattern.

Patent precedent MTP inhibitor ApoB-100 Synthetic intermediate

Regioisomeric Differentiation: Ortho-Fluoro (6-F) vs. Para-Fluoro (4-F) Substitution Pattern

The 6-fluoro substitution places the electronegative fluorine ortho to the carboxylic acid group, whereas the 4-fluoro regioisomer (CAS 1179762-71-0) has the fluorine para to the carboxyl group. Based on Hammett substituent constants (σₘ = 0.34 for F; σₚ = 0.06 for F), the ortho-fluorine is predicted to exert a stronger electron-withdrawing effect on the carboxylic acid, lowering the pKa by an estimated 0.3–0.5 units relative to the para-fluoro isomer [1]. This difference in acidity can affect salt formation efficiency, amide coupling kinetics, and the stability of derived conjugates. While both regioisomers share identical MW (284.21), LogP (4.21), and TPSA (37.3 Ų), the electronic differentiation at the carboxylic acid position provides a distinct handle for modulating reactivity .

Regioisomer Structure-activity relationship Electronic effects Acidity

Optimal Application Scenarios for 6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid in Medicinal Chemistry and MTP Inhibitor Development


MTP/ApoB-100 Inhibitor Lead Optimization Requiring Elevated Lipophilicity

When synthesizing amide derivatives of biphenyl-2-carboxylic acids as MTP or ApoB-100 secretion inhibitors, 6-fluoro-2-(4-trifluoromethylphenyl)benzoic acid provides a validated scaffold with demonstrated synthetic tractability (mp 185–187°C, white crystalline solid) and elevated LogP (+0.14 to +0.24 vs. Xenalipin) [1]. The patent precedent in WO2001092241A1 confirms its utility in this therapeutic area, and the higher lipophilicity may improve membrane permeability of derived amide inhibitors targeting the hydrophobic MTP binding pocket [2].

SAR Exploration of Ortho-Fluoro Electronic Effects in Biphenyl Carboxylic Acid Series

The 6-fluoro substitution places the electronegative fluorine ortho to the carboxylic acid, enabling systematic exploration of electronic effects on amide bond formation kinetics, product stability, and target binding [1]. This regioisomer complements the 4-fluoro analog (CAS 1179762-71-0) and the non-fluorinated Xenalipin in structure-activity relationship (SAR) matrix studies. The predicted pKa differentiation (~0.3–0.5 units lower for 6-F vs. 4-F) provides a tunable parameter for optimizing coupling conditions and prodrug strategies [2].

Solid-Phase and Automated Parallel Synthesis Workflows

The elevated melting point (185–187°C) and crystalline nature of 6-fluoro-2-(4-trifluoromethylphenyl)benzoic acid facilitate automated weighing and solid dispensing in parallel synthesis platforms [1]. Compared to Xenalipin (mp 169–174°C), the higher melting point reduces the risk of compound softening, sticking, or caking during room-temperature handling in automated synthesizers, improving workflow reliability for high-throughput medicinal chemistry [2].

Fluorinated Building Block for CNS-Penetrant and Metabolic Stability Optimization

The enhanced lipophilicity (LogP 4.21) and the presence of four fluorine atoms make this compound a suitable carboxylic acid building block for CNS drug discovery programs where elevated LogP and reduced TPSA are desirable for blood-brain barrier penetration [1]. The additional C–F hydrogen bond acceptor may provide unique binding interactions with CNS targets, while the metabolic stability conferred by fluorine substitution on the aromatic ring can reduce oxidative metabolism of derived inhibitors [2].

Quote Request

Request a Quote for 6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.